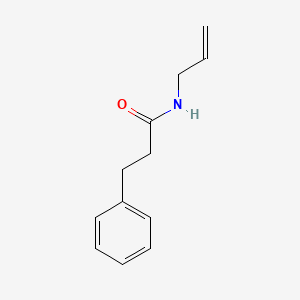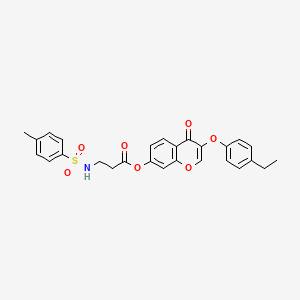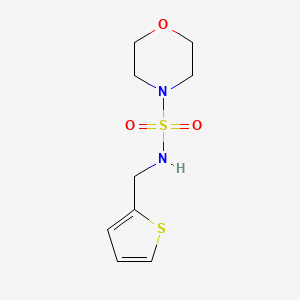![molecular formula C11H12FNO B7546575 N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide, also known as FCPC, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has also been found to interact with the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of cell proliferation. In cancer research, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been found to induce apoptosis by activating caspase-3 and caspase-9. In neurological disorders, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function. Furthermore, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to reduce pain by inhibiting the release of substance P and calcitonin gene-related peptide (CGRP).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is its potential therapeutic applications in a variety of diseases. Furthermore, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is not fully understood, which can make it difficult to optimize its therapeutic effects.
Direcciones Futuras
There are several future directions for N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide research, including the optimization of its therapeutic effects, the development of more efficient synthesis methods, and the exploration of its potential use in combination therapy. Furthermore, the development of new delivery methods for N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide, such as nanoparticles or liposomes, could improve its solubility and bioavailability. Finally, the exploration of the potential side effects of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide and its long-term safety profile is necessary for its clinical translation.
Métodos De Síntesis
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzylamine with cyclopropanecarboxylic acid, followed by N,N'-dicyclohexylcarbodiimide (DCC) coupling. Other methods involve the use of different coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-diisopropylcarbodiimide (DIC). The purity of the final product can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been studied for its potential therapeutic effects in a variety of diseases, including cancer, neurological disorders, and pain management. In cancer research, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been found to have neuroprotective effects and improve cognitive function. Furthermore, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-5-1-8(2-6-10)7-13-11(14)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWPQPLIVAHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)
![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
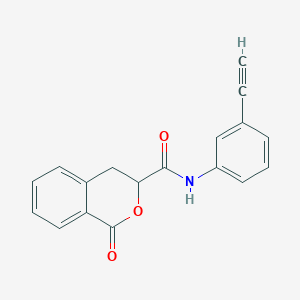
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)
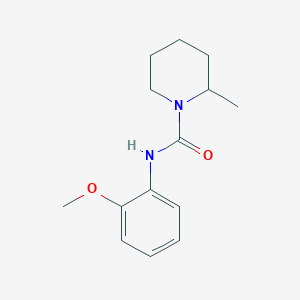
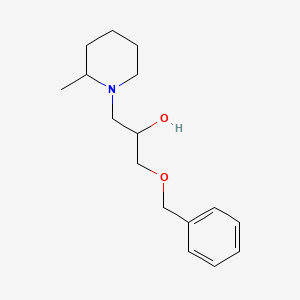
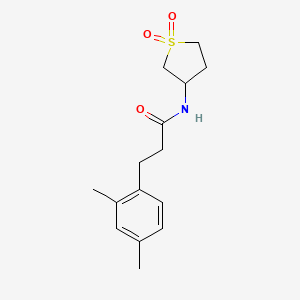
![3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7546578.png)
![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)
